2,6-Diethylbenzothia
Description
Theoretical Frameworks of Benzothiazole (B30560) and Related Heterocycles
The benzothiazole ring system is an aromatic structure containing nitrogen and sulfur heteroatoms. These heteroatoms, with their lone pairs of electrons, contribute to the electronic distribution and reactivity of the molecule. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide insights into the molecular structure, spectroscopic properties, and reactivity of benzothiazole and its derivatives. Current time information in Bangalore, IN.researchgate.net These studies help in understanding the electron distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the compound's behavior in chemical reactions. Current time information in Bangalore, IN.researchgate.net
Significance of Diethyl Substitution in Heterocyclic Architectures
The presence of two ethyl groups at the 2 and 6 positions of the benzothiazole ring in 2,6-diethylbenzothiazole is of particular importance. Alkyl substitutions on heterocyclic cores can have several effects:
Steric Hindrance: The ethyl groups can create steric bulk around the molecule, influencing its conformation and how it interacts with other molecules. This can affect reaction rates and the accessibility of certain reactive sites.
Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. This can increase the electron density in the aromatic ring system, potentially altering its reactivity towards electrophilic or nucleophilic attack.
Lipophilicity: The addition of alkyl groups increases the lipophilicity (fat-solubility) of the molecule. This property is particularly significant in the context of medicinal chemistry, as it can affect how a compound is absorbed, distributed, metabolized, and excreted.
While specific studies on 2,6-diethylbenzothiazole are not abundant in the literature, the principles of alkyl substitution are well-established in heterocyclic chemistry. For instance, in other heterocyclic systems, alkyl substitutions have been shown to impact biological activity and material properties. jocpr.com
Overview of Research Trajectories in Advanced Organic Synthesis and Materials Science
Research into benzothiazole derivatives is a dynamic area with significant implications for both advanced organic synthesis and materials science.
In organic synthesis , the development of efficient and novel methods for the synthesis of substituted benzothiazoles is a continuous effort. researchgate.netrjptonline.org Classic methods like the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides, are still widely used and have been adapted for the synthesis of various substituted benzothiazoles. researchgate.netrjptonline.orgacs.org This method is considered highly effective for producing specific isomers, such as 6-substituted benzothiazoles. researchgate.netrjptonline.org The synthesis of the precursor 2,6-diethylaniline (B152787) is also a key step, which can be achieved through the alkylation of aniline (B41778) with ethylene (B1197577) under high pressure and temperature in the presence of a catalyst like aluminum anilide. chemicalbook.comontosight.ai
In materials science , benzothiazole derivatives are explored for a range of applications. Their unique electronic and photophysical properties make them candidates for use in:
Organic electronics: As components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Dyes and pigments: The extended aromatic system can impart color, leading to applications as dyes. researchgate.net
Corrosion inhibitors: Benzothiazole derivatives have been shown to effectively protect metal surfaces from corrosion.
The specific properties of 2,6-diethylbenzothiazole for these applications would be influenced by its diethyl substitution pattern, potentially leading to unique solubility, film-forming, and electronic characteristics.
While detailed experimental data for 2,6-diethylbenzothiazole is limited in publicly available literature, the foundational knowledge of benzothiazole chemistry and the principles of substituent effects provide a strong framework for understanding its potential properties and applications. Further dedicated research into this specific compound would be necessary to fully elucidate its characteristics and unlock its potential in various scientific and technological fields.
Structure
3D Structure
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,6-diethyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-3-8-5-6-9-10(7-8)13-11(4-2)12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZVJMPADGNTUZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)CC |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2,6 Diethylbenzothia
Precursor Chemistry and Starting Material Considerations for Benzothiazole (B30560) Nucleus Formation
For the synthesis of a 2,6-disubstituted benzothiazole, a key precursor is a 4-substituted-2-aminothiophenol. In the case of 2,6-diethylbenzothiazole, this would ideally be 4-ethyl-2-aminothiophenol. This precursor contains one of the required ethyl groups at the desired position on the benzene (B151609) ring and possesses the necessary amino and thiol functionalities ortho to each other, primed for cyclization.
The other key component for the ring formation is a source for the C2 position of the thiazole (B1198619) ring. Various reagents can serve this purpose, including aldehydes, acid chlorides, and nitriles. nih.gov For instance, the reaction of 4-ethyl-2-aminothiophenol with an acetylating agent would lead to a 2-methyl-6-ethylbenzothiazole, which could then be further functionalized. However, a more direct approach would involve a precursor that already contains the second ethyl group.
An alternative and often more convergent approach starts with a differently substituted benzene derivative that can be elaborated into the target molecule. For example, starting with a di-substituted aniline (B41778), such as 2,4-diethylaniline, would be a logical starting point. This compound would then need to undergo reactions to introduce the sulfur atom and facilitate the cyclization to form the thiazole ring.
Table 1: Key Precursors for Benzothiazole Synthesis
| Precursor Type | Specific Example for 2,6-Diethylbenzothiazole | Role in Synthesis |
| Substituted 2-Aminothiophenol (B119425) | 4-Ethyl-2-aminothiophenol | Provides the aniline and thiol functionalities for ring closure. |
| One-Carbon Electrophile | Acyl chlorides, aldehydes, nitriles | Provides the C2 atom of the thiazole ring. |
| Substituted Aniline | 2,4-Diethylaniline | Serves as a starting point for introducing the sulfur and forming the thiazole ring. |
| Metal Alkanoates | Metal 2-ethylhexanoates | Can be used as precursors in materials science applications. rsc.org |
Mechanistic Investigations of Ring-Closing Reactions towards 2,6-Disubstituted Benzothiazoles
The ring-closing reaction is the pivotal step in forming the benzothiazole core. Understanding the mechanism of this cyclization is essential for optimizing reaction conditions and achieving high yields of the desired 2,6-disubstituted product.
Lewis acid catalysis plays a significant role in promoting the cyclization reaction to form benzothiazoles. sioc.ac.cn Lewis acids can activate the electrophilic partner, typically an aldehyde or a derivative, making it more susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol. springernature.com For instance, the reaction between a 2-aminothiophenol and an aldehyde is often catalyzed by a Lewis acid to form a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the thiol group onto the imine carbon, followed by oxidation, yields the benzothiazole ring.
The choice of Lewis acid can influence the reaction rate and selectivity. nih.gov Common Lewis acids employed in organic synthesis include metal triflates, aluminum chloride, and boron trifluoride. rsc.org Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), help in elucidating the transition states and intermediates involved in the catalytic cycle. mdpi.com These studies can reveal the role of the catalyst in lowering the activation energy of the ring-closing step. nih.gov
In the context of synthesizing 2,6-diethylbenzothiazole, a Lewis acid-catalyzed reaction could involve the condensation of 4-ethyl-2-aminothiophenol with propionaldehyde. The Lewis acid would activate the aldehyde, facilitating the formation of the key intermediate that leads to the final product.
Beyond traditional Lewis acid catalysis, several other strategies have been developed for the synthesis of benzothiazoles. These methods often aim to overcome limitations such as harsh reaction conditions or the need for expensive catalysts.
One notable alternative is the use of visible-light-mediated photoredox catalysis. rsc.org This approach offers a milder and more environmentally friendly way to achieve C-H functionalization and subsequent cyclization. rsc.org In this method, a photocatalyst absorbs visible light and initiates a single-electron transfer process, generating radical intermediates that can lead to the formation of the benzothiazole ring.
Another strategy involves the intramolecular cyclization of thiourea (B124793) precursors. clockss.org These precursors can be synthesized from the reaction of a 2-halophenyl isothiocyanate with an amine. Subsequent base-mediated cyclization under metal-free conditions provides a convenient route to N-substituted benzothiazol-2-amines. clockss.org
Free-radical-initiated cyclization is another powerful method. acs.org For example, the intramolecular cyclative cleavage of a benzotriazole (B28993) ring can lead to the formation of 2-substituted benzothiazoles under mild conditions using a radical initiator like AIBN. acs.org
Table 2: Comparison of Cyclization Strategies
| Cyclization Strategy | Key Features | Typical Conditions |
| Lewis Acid Catalysis | Enhanced electrophilicity of the carbonyl component. sioc.ac.cn | Metal triflates, BF3·OEt2, AlCl3. rsc.org |
| Photoredox Catalysis | Utilizes visible light, mild conditions. rsc.org | Photocatalyst (e.g., Ru or Ir complexes), light source. rsc.org |
| Thiourea Cyclization | Metal-free conditions, forms N-substituted derivatives. clockss.org | Base-mediated (e.g., Et3N). clockss.org |
| Radical Cyclization | Avoids toxic metals, mild conditions. acs.org | Radical initiator (e.g., AIBN). acs.org |
Lewis Acid-Catalyzed Approaches
Regioselective Diethyl Functionalization and Derivatization
Achieving the desired 2,6-diethyl substitution pattern on the benzothiazole core requires precise control over the regioselectivity of the functionalization reactions. If the synthesis does not start with precursors already bearing the ethyl groups at the correct positions, methods for the direct and selective introduction of these groups onto the benzothiazole scaffold become necessary.
Direct C-H functionalization has emerged as a powerful tool for the regioselective derivatization of heterocyclic compounds. diva-portal.orgacs.org For benzothiazoles, which are electron-deficient systems, electrophilic aromatic substitution typically occurs at the C4 and C7 positions and often requires harsh conditions. acs.org Therefore, modern transition-metal-catalyzed C-H activation methods are preferred for achieving regioselectivity at other positions.
For instance, iridium-catalyzed C-H borylation can be used to introduce a boryl group at a specific position, which can then be converted to an ethyl group via a subsequent Suzuki cross-coupling reaction. nih.gov The regioselectivity of such borylation reactions can be influenced by steric and electronic factors, as well as by directing groups. diva-portal.org
Another approach to functionalization is through the use of organometallic reagents. For example, a lithiated benzothiazole, generated by deprotonation with a strong base, can react with an electrophile like ethyl iodide to introduce an ethyl group. The position of lithiation is dictated by the acidity of the C-H protons on the benzothiazole ring.
The synthesis of 2,6-disubstituted benzothiazoles has been reported, often as part of the development of compounds with potential biological activity. orientjchem.orgresearchgate.netcambridge.org These syntheses often rely on building the molecule from appropriately substituted precursors rather than direct functionalization of the parent benzothiazole.
High-Yield Synthetic Pathways and Scalability Assessments
The development of high-yield synthetic pathways is a primary goal in organic synthesis, particularly for compounds with potential industrial applications. For 2,6-diethylbenzothiazole, this involves optimizing each step of the synthesis, from the choice of starting materials to the final purification.
Several strategies can be employed to maximize yields. One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can improve efficiency and reduce waste. nih.gov The use of heterogeneous catalysts can also lead to higher yields and easier product separation. mdpi.com
The scalability of a synthetic route is a critical consideration for the large-scale production of a chemical compound. beilstein-journals.org A scalable process should be safe, cost-effective, and environmentally friendly. Reactions that require cryogenic temperatures, high pressures, or expensive and toxic reagents are generally less suitable for large-scale synthesis.
Flow chemistry, where reactions are carried out in a continuous-flow reactor, offers several advantages for scalability. beilstein-journals.org These include better control over reaction parameters, improved safety, and the potential for higher throughput compared to traditional batch processes.
The synthesis of various substituted benzothiazoles has been achieved in high yields. For example, the reaction of 2-aminothiophenol with aldehydes in the presence of an ionic liquid catalyst has been shown to produce 2-substituted benzothiazoles in excellent yields (82-94%). mdpi.com Similarly, the use of ZnO nanoparticles as a catalyst has also provided high yields of these compounds. mdpi.com
Green Chemistry Principles in 2,6-Diethylbenzothiazia Synthesis
The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. semanticscholar.orgsigmaaldrich.com For the synthesis of 2,6-diethylbenzothiazole, several aspects of green chemistry can be considered.
The use of safer solvents is a key principle. sigmaaldrich.com Water has been successfully used as a solvent for the synthesis of benzothiazole-2-thiols, offering an environmentally benign alternative to volatile organic solvents. rsc.org Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent another green approach that can lead to high yields and reduced waste. mdpi.comchemmethod.com
Catalysis is another central tenet of green chemistry. The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. semanticscholar.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach, although its application to benzothiazole synthesis is less common.
Atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important metric. sigmaaldrich.com Synthetic routes with high atom economy are preferred as they generate less waste. Multicomponent reactions, where three or more reactants combine in a single step to form the product, often exhibit high atom economy. beilstein-journals.org
The development of synthetic methods that operate at ambient temperature and pressure also contributes to a greener process by reducing energy consumption. sigmaaldrich.comchemmethod.com Visible-light-driven reactions are a prime example of this approach. mdpi.com
Table 3: Application of Green Chemistry Principles in Benzothiazole Synthesis
| Green Chemistry Principle | Application in Benzothiazole Synthesis |
| Prevention of Waste | One-pot synthesis, high atom economy reactions. nih.govsigmaaldrich.com |
| Safer Solvents | Use of water or solvent-free conditions. mdpi.comrsc.org |
| Design for Energy Efficiency | Reactions at ambient temperature, use of microwave or ultrasound irradiation. semanticscholar.orgsigmaaldrich.com |
| Use of Renewable Feedstocks | Less common, but an area for future development. |
| Use of Catalysis | Heterogeneous catalysts, photocatalysts, biocatalysts. mdpi.comsemanticscholar.org |
| Designing Safer Chemicals | Designing derivatives with reduced toxicity. sigmaaldrich.com |
Advanced Spectroscopic and Crystallographic Elucidation of 2,6 Diethylbenzothia Structure
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis (e.g., NOESY, COSY, HMBC)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For 2,6-diethylbenzothiazole, a combination of 1D (¹H and ¹³C) and 2D NMR experiments like COSY, HMBC, and NOESY would provide a complete picture of its solution-state structure.
While specific data for 2,6-diethylbenzothiazole is scarce, the analysis of the closely related 2,6-dimethylbenzothiazole (B1265897) provides a strong foundation for predicting its NMR spectrum. chemrxiv.orgnist.gov
¹H NMR: The proton NMR spectrum of 2,6-diethylbenzothiazole is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the two ethyl groups. The aromatic protons would appear as a set of signals in the range of 7.0-8.0 ppm. The ethyl group at the 2-position would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. Similarly, the ethyl group at the 6-position would show a corresponding quartet and triplet, likely with slightly different chemical shifts due to the different electronic environment.
¹³C NMR: The carbon NMR spectrum would reveal signals for all unique carbon atoms in the molecule. The carbons of the benzothiazole (B30560) core would resonate in the aromatic region (110-160 ppm), while the aliphatic carbons of the ethyl groups would appear at higher field (10-30 ppm).
COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between adjacent protons. For 2,6-diethylbenzothiazole, it would show correlations between the methylene and methyl protons within each ethyl group, confirming their coupling.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would reveal long-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for assigning the quaternary carbons and confirming the positions of the ethyl groups on the benzothiazole ring. For instance, correlations would be expected between the protons of the ethyl group at C2 and the C2 carbon of the thiazole (B1198619) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the ethyl groups relative to the benzothiazole ring system.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-Diethylbenzothiazole (based on 2,6-dimethylbenzothiazole analogue)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 | 110 - 140 |
| C2-CH₂ | ~3.1 (quartet) | ~27 |
| C2-CH₃ | ~1.4 (triplet) | ~13 |
| C6-CH₂ | ~2.8 (quartet) | ~21 |
| C6-CH₃ | ~1.3 (triplet) | ~16 |
| Benzothiazole Carbons | - | 150 - 175 |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.
The FT-IR spectrum of 2,6-dimethylbenzothiazole, a close analogue, shows characteristic absorption bands that can be extrapolated to 2,6-diethylbenzothiazole. nist.gov
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl groups would be observed in the 2850-2970 cm⁻¹ region.
C=N Stretching: The characteristic C=N stretching vibration of the thiazole ring is expected to be a strong band around 1600-1650 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations for the substituted benzene ring will be present in the 1000-1300 cm⁻¹ and 750-900 cm⁻¹ regions, respectively. The specific pattern of the out-of-plane bending can help confirm the substitution pattern of the benzene ring.
C-S Stretching: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for 2,6-Diethylbenzothiazole
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Bending | 750 - 1300 |
| C-S Stretch | 600 - 800 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Analysis of Electronic Transitions and Energy Levels
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and energy levels of a molecule. The electronic spectra of benzothiazole derivatives are characterized by π → π* and n → π* transitions. rsc.orguminho.ptnih.govacs.orgresearchgate.net
UV-Vis Absorption: Substituted benzothiazoles typically exhibit strong absorption bands in the UV region. scielo.br For 2,6-diethylbenzothiazole, π → π* transitions originating from the conjugated benzothiazole system are expected. The presence of the electron-donating ethyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. The absorption spectrum is anticipated to show one or more strong bands between 250 and 350 nm.
Fluorescence: Many benzothiazole derivatives are known to be fluorescent. rsc.orguminho.ptacs.org Upon excitation at a wavelength corresponding to an absorption maximum, 2,6-diethylbenzothiazole may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the nature of the solvent and the molecular conformation. The substitution pattern can significantly affect the fluorescence, with some substituted benzothiazoles showing strong emission. rsc.org
Table 3: Predicted Electronic Spectroscopy Data for 2,6-Diethylbenzothiazole
| Technique | Predicted Wavelength Range (nm) | Transition Type |
| UV-Vis Absorption | 250 - 350 | π → π* and n → π* |
| Fluorescence Emission | > 350 | - |
X-ray Diffraction Studies for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For 2,6-diethylbenzothiazole, a successful crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsional angles.
While a specific crystal structure for 2,6-diethylbenzothiazole is not publicly available, studies on related alkylated benzothiazoles reveal common structural features. rsc.orgresearchgate.netthieme-connect.comias.ac.ineurjchem.com The analysis would likely show a planar benzothiazole ring system. The ethyl groups' conformations, particularly the rotational orientation around the C-C bonds, would be clearly defined.
Furthermore, X-ray diffraction would elucidate the supramolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and van der Waals interactions involving the ethyl groups, which govern the crystal packing. These intermolecular forces are crucial in determining the material's bulk properties.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules, which are non-superimposable on their mirror images. 2,6-Diethylbenzothiazole itself is not chiral and therefore would not exhibit a CD spectrum.
However, if the molecule were to be substituted with a chiral center, for instance, by replacing one of the ethyl groups with a chiral substituent, then CD spectroscopy would be a valuable tool for determining the absolute configuration of the stereocenter and studying any induced chirality in the benzothiazole chromophore. In its current form, this technique is not applicable.
Computational and Theoretical Chemistry of 2,6 Diethylbenzothia
Molecular Dynamics Simulations for Conformational Space and Dynamics
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. nih.govnih.gov For 2,6-diethylbenzothiazole, MD simulations would be used to explore its conformational space, particularly the rotation of the two ethyl groups attached to the benzothiazole (B30560) core.
By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, one can understand how the solvent affects its structure and dynamics. rsc.org Analysis of the MD trajectory can reveal preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates over time. cecam.org This information is critical for understanding how the molecule might interact with other molecules, such as receptors in a biological system or other monomers in a polymer chain. rsc.org
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational chemistry is a powerful tool for predicting where and how a molecule will react. scienceopen.comnih.gov For 2,6-diethylbenzothiazole, reactivity indicators derived from DFT calculations, such as the Fukui functions or the electrostatic potential map, can identify the most reactive sites. For example, the nitrogen and sulfur atoms, with their lone pairs of electrons, are likely nucleophilic centers, while certain carbon atoms in the aromatic rings might be susceptible to electrophilic attack.
Furthermore, computational methods can be used to model entire reaction pathways. By calculating the geometries and energies of reactants, transition states, and products, chemists can determine the activation energy for a proposed reaction. europa.eu This allows for the in silico screening of potential reactions, helping to predict reaction outcomes and optimize conditions before any experiments are conducted in the lab.
Computational Modeling of Intermolecular Interactions and Aggregation Behavior
The way molecules interact with each other governs the properties of materials in the condensed phase. For 2,6-diethylbenzothiazole, computational modeling can elucidate the nature and strength of its intermolecular interactions. These are likely to be dominated by van der Waals forces and potential π-π stacking interactions between the aromatic benzothiazole rings.
MD simulations of multiple 2,6-diethylbenzothiazole molecules can be used to study their aggregation behavior. mdpi.com By analyzing radial distribution functions, one can determine how the molecules arrange themselves in a liquid or solid state. rsc.org Understanding these interactions is key to predicting physical properties like boiling point, solubility, and the morphology of thin films or crystals.
Reactivity Profiles and Chemical Transformations of 2,6 Diethylbenzothia
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (SEAr): The benzothiazole (B30560) ring system is generally susceptible to electrophilic attack on the benzene (B151609) ring. The presence of the fused thiazole (B1198619) moiety and the C6-ethyl group significantly influences the position of substitution.
Activating and Directing Effects: Alkyl groups, such as the ethyl group at C6, are electron-donating through induction and hyperconjugation. This activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. msu.edu This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the ethyl group. In this case, the available positions are C5 and C7 (ortho) and C4 (para). The thiazole ring itself also influences the electron density of the benzene ring.
Steric Hindrance: A critical factor in the reactivity of 2,6-diethylbenzothiazole is steric hindrance. The ethyl group at C6 would sterically hinder attack at the C5 and C7 positions. Similarly, the ethyl group at C2 can influence the approach of reagents to the C7 position. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the C6-ethyl group and less sterically encumbered.
Predicted Reactivity Order: C4 > C7 > C5. Substitution at C5 would be the least favored due to significant steric hindrance from the adjacent C6-ethyl group.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards attack by a nucleophile, and a good leaving group (like a halide). chemguide.co.ukksu.edu.sa The 2,6-diethylbenzothiazole molecule has electron-donating ethyl groups and no inherent leaving groups on the aromatic rings. Consequently, it is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions.
Derivatization and Functionalization Strategies for Tailored Properties
Given the predicted reactivity, functionalization would most likely be achieved through electrophilic substitution on the benzene ring.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to yield primarily the 4-halo-2,6-diethylbenzothiazole derivative. msu.edulibretexts.org
Nitration and Sulfonation: Nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are classic electrophilic substitution reactions. msu.edu These would also be expected to occur at the C4 position, introducing nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively. These derivatives would serve as handles for further functionalization.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could introduce further alkyl or acyl groups onto the benzene ring, again favoring the C4 position. msu.edu However, the existing substitution and the potential for the Lewis acid catalyst to coordinate with the nitrogen or sulfur atoms could complicate these reactions.
No specific derivatization methods for 2,6-diethylbenzothiazole are documented. The table below outlines theoretical derivatization reactions based on general principles.
| Derivatization Type | Reagents | Predicted Major Product |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2,6-diethylbenzothiazole |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Diethyl-4-nitrobenzothiazole |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2,6-Diethylbenzothiazole-4-sulfonic acid |
| Acylation | RCOCl, AlCl₃ | 1-(2,6-Diethylbenzothiazol-4-yl)ethan-1-one (for R=CH₃) |
Oxidative and Reductive Transformations
Oxidative Transformations: The benzothiazole structure contains a sulfur atom that is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) could potentially oxidize the sulfur atom to form the corresponding 2,6-diethylbenzothiazole-S-oxide or 2,6-diethylbenzothiazole-S,S-dioxide (sulfone). The aromatic rings are generally stable to oxidation except under harsh conditions that would likely degrade the entire molecule.
Reductive Transformations: The aromatic benzothiazole system is highly stable and resistant to reduction under typical catalytic hydrogenation conditions (e.g., H₂/Pd-C) that would reduce, for example, simple alkenes. Reduction of the aromatic system would require more forceful conditions, such as Birch reduction or high-pressure catalytic hydrogenation, which could potentially reduce the benzene portion of the molecule. There are no specific studies detailing the reductive transformations of 2,6-diethylbenzothiazole.
Photochemical Reactivity and Excited State Dynamics
There is no available experimental or computational data on the photochemical reactivity or excited-state dynamics of 2,6-diethylbenzothiazole.
In general, aromatic heterocyclic compounds can undergo a variety of photochemical reactions upon absorption of UV light, including ring-opening, rearrangement, or electron transfer processes. The excited-state dynamics, which describe the pathways of energy dissipation after photoexcitation (e.g., fluorescence, phosphorescence, intersystem crossing to triplet states, or non-radiative decay), are highly specific to the molecular structure. beilstein-journals.orgnih.govnih.govfaccts.de Predicting these properties for 2,6-diethylbenzothiazole without dedicated spectroscopic and computational studies would be entirely speculative.
Role of 2,6 Diethylbenzothia in Advanced Chemical Systems and Materials Science
Application as Functional Monomers in Polymer Chemistry for Organic Materials
Functional monomers are essential building blocks in polymer chemistry, providing specific functionalities to the resulting polymer. songwon.commsu.edu These monomers can be incorporated into polymers to enhance performance or introduce new properties. songwon.com The benzobisthiazole scaffold, a related structure to 2,6-diethylbenzothiazole, has been identified as a valuable functional monomer for creating organic semiconductors. nih.gov
Design of Organic Semiconductors and Conductors
Organic semiconductors are a class of materials that exhibit semiconductor properties and are based on organic compounds. researchgate.net They are gaining significant attention for their potential in various electronic applications due to their tunable optoelectronic properties, lightweight nature, and adaptability. researchgate.net The performance of organic semiconductors is heavily influenced by their molecular structure and the degree of order within the material. nih.gov
Derivatives of benzobisthiazole have been synthesized and investigated as functional monomers for the design of organic semiconductors. nih.gov The synthesis often involves a Lewis acid-catalyzed ring-closing reaction. nih.gov The resulting polymers can have applications in organic electronics. The strategic placement of side chains on the conjugated core of organic semiconductor molecules can help reduce dynamic disorder, leading to higher charge carrier mobility. nih.gov
While direct research on 2,6-diethylbenzothiazole for this specific application is not widely documented in the provided results, the established use of similar benzobisthiazole structures as functional monomers highlights its potential. The diethyl substitution on the benzothiazole (B30560) core could influence the solubility, processability, and solid-state packing of the resulting polymers, which are critical factors for their performance as organic semiconductors.
Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Ligands, which are molecules or ions that bind to a central metal atom, are fundamental components of coordination compounds. mdpi.comatlanticoer-relatlantique.ca The properties and reactivity of the resulting metal complex are significantly influenced by the nature of the ligand. mdpi.com Nitrogen-donor ligands, in particular, form a vast and important class of compounds with applications in materials science and catalysis. mdpi.com
Synthesis and Characterization of Metal Complexes with 2,6-Diethylbenzothiazole Ligands
The synthesis of metal complexes involves the reaction of a metal salt with a ligand. jscimedcentral.com The resulting complexes are characterized using various techniques to determine their structure and properties. jscimedcentral.com The coordination geometry around the metal center can vary, with common coordination numbers being four, five, and six, leading to structures like tetrahedral, square planar, and octahedral. jscimedcentral.comlibretexts.org
While there is no specific information in the provided results on the synthesis of metal complexes with 2,6-diethylbenzothiazole as a ligand, the general principles of coordination chemistry suggest its potential to act as a ligand. The nitrogen and sulfur atoms in the benzothiazole ring possess lone pairs of electrons that can be donated to a metal center. The diethyl substituents would likely influence the steric and electronic properties of the ligand, which in turn would affect the structure and stability of the resulting metal complexes. For example, related 2,6-bis(thiazolin-2-yl)pyridine ligands have been used to form iron(II) complexes, demonstrating the coordinating ability of similar heterocyclic systems. whiterose.ac.ukwhiterose.ac.uk
Investigation of Metal-Ligand Bonding and Electronic Properties
The interaction between a metal and a ligand involves the formation of coordinate covalent bonds. atlanticoer-relatlantique.ca The nature of this bonding, including its strength and the geometry of the complex, dictates the electronic properties of the compound. nih.gov These properties are crucial for applications in areas like catalysis and materials science. mdpi.com
The electronic properties of metal complexes can be tuned by modifying the ligands. rsc.org For instance, in platinum(II) coordination compounds with substituted 2,6-bis(thiazol-2-yl)pyridines, the photophysical properties are highly dependent on the nature of the ligand and the solvent. rsc.org The study of metal-ligand bonding helps in understanding and predicting the behavior of these complexes. nih.gov
Although direct studies on metal complexes of 2,6-diethylbenzothiazole are not available in the search results, it is expected that the diethylbenzothiazole ligand would engage in metal-ligand bonding through its nitrogen and/or sulfur atoms. The electron-donating nature of the diethyl groups could enhance the electron density on the benzothiazole ring system, potentially influencing the strength of the metal-ligand bond and the electronic properties of the complex.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.govwikipedia.org These materials are known for their exceptionally high surface areas, tunable porosity, and diverse structures. mdpi.com The properties of MOFs can be tailored by carefully selecting the metal and organic linker. mdpi.com
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. mdpi.com A wide variety of organic molecules can serve as linkers, provided they have suitable functional groups to coordinate with the metal centers. researchgate.net
There is no mention of 2,6-diethylbenzothiazole being used as a linker in the synthesis of MOFs in the provided search results. However, its structure, containing potential coordination sites (nitrogen and sulfur), suggests it could theoretically be explored as a component in MOF synthesis. The diethyl groups would add a degree of hydrophobicity and steric bulk to the framework, which could influence the pore size and guest-framework interactions.
Potential as Molecular Probes in Non-Biological Chemical Sensing
The benzothiazole core is a well-established fluorophore, and its derivatives have been extensively explored as fluorescent molecular probes. These probes function by exhibiting a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte. This response enables the qualitative and quantitative detection of various chemical species.
The potential of 2,6-Diethylbenzothiazole as a molecular probe in non-biological chemical sensing is rooted in the electronic nature of the benzothiazole system and the influence of its substituents. The nitrogen atom in the thiazole (B1198619) ring can act as a binding site for metal ions and other electrophilic species. The introduction of diethyl groups at the 2 and 6 positions is expected to enhance the electron density of the benzothiazole ring system. This increased electron density can, in turn, modulate the binding affinity and selectivity towards certain analytes.
Research on analogous benzothiazole derivatives has demonstrated their efficacy in detecting a variety of metal ions, including Cu²⁺, Fe³⁺, Zn²⁺, and Cd²⁺. mdpi.comrsc.orgacs.orgresearchgate.net The sensing mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). researchgate.net For instance, the interaction of a metal ion with the benzothiazole probe can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), leading to a detectable change in the fluorescence spectrum.
While specific studies on 2,6-Diethylbenzothiazole are not prevalent, the principles established for other substituted benzothiazoles provide a strong foundation for its potential applications. The electron-donating nature of the ethyl groups could enhance the sensitivity of the probe. It is hypothesized that 2,6-Diethylbenzothiazole-based probes could be designed for the detection of environmental pollutants, industrial catalysts, or other chemical species of interest in non-biological matrices.
Table 1: Examples of Benzothiazole Derivatives as Molecular Probes
| Benzothiazole Derivative | Analyte Detected | Sensing Mechanism | Reference |
| N-tert-butyloxycarbonyl asparagine benzyl (B1604629) ester with a benzothiazole unit | Cu²⁺, Fe³⁺ | Fluorimetric response | mdpi.com |
| Benzothiazole and imidazopyridine derivative (BIPP) | Zn²⁺ | "Turn-on" fluorescence | rsc.org |
| 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (BT-BO) | H₂O₂ | Aggregation-induced emission (AIE) and ESIPT | mdpi.com |
| Biphenyl-benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response | acs.org |
| Naphthol-benzothiazole derivative (HBO) | Organic amines | Colorimetric and fluorescent response | sciopen.com |
This table is generated based on data from the provided search results for illustrative purposes, as direct data for 2,6-Diethylbenzothiazole is not available.
Influence on Optoelectronic and Photophysical Properties of Derived Materials
The optoelectronic and photophysical properties of materials derived from 2,6-Diethylbenzothiazole are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzothiazole moiety itself is known to be a good electron acceptor, and its properties can be tailored by chemical modification. nih.gov
The incorporation of ethyl groups at the 2 and 6 positions of the benzothiazole core is anticipated to have a notable impact on the electronic structure and, consequently, the photophysical behavior of derived materials. Ethyl groups are electron-donating, which can raise the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This alteration of the frontier orbital energies directly influences the material's absorption and emission characteristics, as well as its charge transport properties.
Theoretical studies on various benzothiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can tune the bandgap of the material. nih.govworldscientific.com For instance, the presence of electron-donating groups generally leads to a smaller energy gap, which can be advantageous for creating materials that absorb and emit light at longer wavelengths. nih.gov
Furthermore, the photophysical properties of benzothiazole derivatives are highly dependent on their molecular structure and environment. Phenomena such as excited-state intramolecular proton transfer (ESIPT) are common in 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives, leading to large Stokes shifts and dual fluorescence. rsc.org While 2,6-Diethylbenzothiazole itself does not possess the hydroxyl group necessary for ESIPT, it can be incorporated into larger molecular structures where such processes can be engineered.
The solid-state packing of molecules also plays a crucial role in their optoelectronic properties. The substitution pattern on the benzothiazole ring can influence the intermolecular interactions and the degree of crystallinity, which in turn affects charge mobility and emission efficiency in the solid state. Some benzothiazole derivatives have been shown to exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated state. mdpi.com
Table 2: Photophysical Properties of Selected Benzothiazole Derivatives
| Derivative | Emission Color/Wavelength | Key Feature | Application | Reference |
| Benzothiazole-based materials (BPPA, BPNA) | Blue | High brightness and efficiency | OLEDs | researchgate.net |
| HBT derivatives (BPO, BHPO1, BHPO2) | Violet-blue, Green, Orange | ESIPT emission in aggregated state | White light emission | rsc.org |
| Carbazole-cyanostilbenes with benzothiazole | - | Aggregation-induced emission (AIE) | Optoelectronic materials | rsc.org |
| 2-(2′-Aminophenyl)benzothiazole derivatives | - | Potential for ESIPT and AIE | Functional materials | mdpi.com |
This table is generated based on data from the provided search results for illustrative purposes, as direct data for 2,6-Diethylbenzothiazole is not available.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Methodologies for Enhanced Accessibility
The practical application of 2,6-Diethylbenzothiazole and its analogs is contingent upon efficient and accessible synthetic routes. Traditional methods often rely on the condensation of 2-aminothiophenols with various carbonyl compounds or the intramolecular cyclization of thiobenzanilides. nih.gov However, these approaches can be limited by the use of expensive or toxic transition-metal catalysts, harsh reaction conditions, and pre-functionalized substrates. nih.govacs.org
Recent advancements are focused on developing greener, more economical, and versatile synthetic strategies. Key emerging methodologies include:
Catalyst- and Additive-Free Reactions: Novel methods are being developed that proceed without any catalyst or additives, reducing cost and environmental impact. One such approach involves a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur, with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and oxidant. nih.govnih.gov Another green approach utilizes a benzotriazole (B28993) methodology, which can achieve quantitative yields in water under microwave irradiation, eliminating the need for catalysts and organic solvents. rsc.org
Elemental Sulfur-Promoted Synthesis: The use of inexpensive and readily available elemental sulfur as a sulfur source and promoter is a significant trend. nih.govrsc.org These one-pot reactions can efficiently assemble benzothiazoles from starting materials like o-aminophenols and alkenes under metal-free conditions, showcasing high atom economy. rsc.orgacs.org
Novel Catalytic Systems: Research into new catalysts aims to improve efficiency and reusability. This includes the use of metal-organic frameworks (Cu-MOFs), nanostructured catalysts like CeO₂, VOSO₄, and ZnO nanoparticles, and even visible-light-activated photocatalysts such as riboflavin (B1680620) tetraacetate or graphitic carbon nitride (g-C₃N₄). mdpi.comdntb.gov.uachemrxiv.org These catalysts often allow for milder reaction conditions, faster reaction times, and high product yields. mdpi.com
Table 1: Comparison of Modern Synthetic Strategies for 2-Substituted Benzothiazoles
| Methodology | Key Features | Catalyst/Reagents | Conditions | Advantages | Ref. |
| Three-Component Reaction | One-pot, catalyst-free | Aromatic amine, aliphatic amine, elemental sulfur, DMSO | Oxidative | Environmentally friendly, high atom economy | nih.govnih.gov |
| Benzotriazole Method | Catalyst- and solvent-free option | N-acylated benzotriazoles, 2-aminothiophenol (B119425) | Microwave, 70°C (in water) | Green, quantitative yields, mild conditions | rsc.org |
| Nanoparticle Catalysis | Heterogeneous catalysis | Aldehydes, 2-aminothiophenol, nano CeO₂ | Room Temperature (in water) | Reusable catalyst, green solvent | mdpi.com |
| Visible-Light Photocatalysis | Metal-free C-H functionalization | Thiobenzanilides, g-C₃N₄ | Visible light, air atmosphere | Uses light as energy source, mild conditions | chemrxiv.org |
These emerging methods enhance the accessibility of the benzothiazole (B30560) core, enabling the synthesis of a wider array of derivatives, including 2,6-Diethylbenzothiazole, for further study and application.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in place) monitoring provide real-time data on the concentration of reactants, intermediates, and products without disturbing the reaction. researchgate.net This is a significant improvement over traditional methods that rely on analyzing aliquots removed from the reaction mixture.
For the synthesis of 2,6-Diethylbenzothiazole, the following techniques are particularly valuable:
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR is a powerful tool for monitoring reactions in solution. acs.org An ATR probe can be inserted directly into the reactor, allowing for continuous data collection. acs.org For benzothiazole synthesis, FTIR can track the disappearance of reactant peaks (e.g., C=O stretch of an aldehyde) and the appearance of product peaks (e.g., C=N stretch of the thiazole (B1198619) ring). researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR allows for the collection of detailed structural information over time. researchgate.net By setting up a time-arrayed series of experiments, researchers can monitor the change in chemical shifts and signal integrations of specific protons (¹H NMR) or carbons (¹³C NMR) to quantify the formation of products and intermediates. rsc.orgarabjchem.organalis.com.my This has been used to study the kinetics of benzothiazole formation, identifying transient species like 2-cyclohexylbenzothiazoline during photoelectrochemical synthesis. rsc.org
Raman Spectroscopy: Like FTIR, Raman spectroscopy provides vibrational information about molecules and can be used with fiber-optic probes for in situ monitoring. It is particularly effective for monitoring reactions in aqueous media and for observing non-polar bonds that are weak in IR spectra.
Table 2: In Situ Spectroscopic Monitoring Techniques
| Technique | Information Provided | Application in Benzothiazole Synthesis | Ref. |
| ATR-FTIR | Real-time concentration changes of functional groups. | Monitoring consumption of aldehydes/ketones and formation of the C=N imine bond in the thiazole ring. | researchgate.netacs.org |
| NMR | Detailed structural information and quantification of species. | Tracking kinetic profiles, identifying and quantifying intermediates and final products. | researchgate.netrsc.org |
| Raman | Vibrational "fingerprint" of molecules, complementary to FTIR. | Monitoring reactions in aqueous solutions, observing specific bond formations. | rsc.org |
The application of these techniques provides crucial mechanistic insights, enabling precise control and optimization of the synthesis of complex molecules like 2,6-Diethylbenzothiazole.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is revolutionizing the development of new molecules. This integrated approach, often called rational design, allows scientists to predict the properties of a molecule before it is synthesized, saving significant time and resources. jchemrev.comwjahr.com For benzothiazole derivatives, this is used to design compounds with specific electronic, optical, or biological properties.
Key computational methods include:
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It can accurately predict geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. tandfonline.comedu.krd The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity and its potential use in electronic materials. tandfonline.comedu.krd DFT calculations have been used to study how different substituents on the benzothiazole ring alter its electronic distribution and properties. rsc.orgnih.gov
Molecular Docking and Dynamics: These computational tools predict how a molecule might interact with a biological target, such as an enzyme or receptor. researchgate.net This is crucial in medicinal chemistry for designing potent and selective drugs. jchemrev.comwjahr.com For example, docking studies have guided the design of benzothiazole-based inhibitors by predicting their binding affinity and mode of interaction with target proteins. nih.govresearchgate.net
This predictive power allows researchers to prioritize the synthesis of the most promising candidates. Experimental validation then confirms the computational predictions and provides feedback for refining the models. This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery of novel benzothiazole derivatives for targeted applications. wjahr.comresearchgate.net
Table 3: Predicted Quantum Chemical Parameters for a Benzothiazole Derivative (Example)
| Parameter | Description | Typical Predicted Value/Significance | Ref. |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. | tandfonline.comedu.krd |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. | tandfonline.comedu.krd |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Relates to chemical reactivity and electronic transitions. Lower gap often implies higher reactivity. | tandfonline.comedu.krd |
| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and intermolecular interactions. | tandfonline.com |
Novel Applications in Next-Generation Functional Materials
The unique photophysical and electronic properties of the benzothiazole core make it a valuable building block for a new generation of functional materials. mdpi.com By modifying the substituents on the benzothiazole ring system, these properties can be precisely tuned.
Emerging applications for benzothiazole derivatives include:
Organic Light-Emitting Diodes (OLEDs): Benzothiazoles are used as emitters, host materials, or electron-transporting layers in OLEDs. africaresearchconnects.comrsc.org Their rigid structure provides good thermal stability, and their tunable electronic properties allow for the creation of materials that emit light across the visible spectrum, from blue to red. africaresearchconnects.comresearchgate.net Some zinc-benzothiazole complexes have been used to create white OLEDs through the formation of interfacial exciplexes. aip.org Furthermore, benzothiazole-containing polymers and small molecules are being explored as host materials for highly efficient phosphorescent OLEDs. rsc.org
Fluorescent Sensors and Probes: The inherent fluorescence of many benzothiazole derivatives makes them ideal for use as chemosensors. mdpi.com By incorporating a specific recognition unit (e.g., an arylboronate ester), probes can be designed to "turn on" their fluorescence in the presence of a target analyte, such as hydrogen peroxide or specific metal ions. mdpi.commdpi.com Derivatives exhibiting aggregation-induced emission (AIE) are particularly promising for bioimaging, as their fluorescence increases in aggregated states. mdpi.comrsc.org
Advanced Polymers and Coatings: The benzothiazole moiety can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific electronic properties. google.com They have also been investigated as highly effective corrosion inhibitors for metals, where they form a protective adsorbed layer on the metal surface. rsc.orgtandfonline.com
The versatility of the benzothiazole scaffold, combined with modern synthetic and computational tools, ensures its continued importance in the development of advanced materials for electronics, sensing, and beyond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
